molecular formula C18H27NO3S B6621909 N-(2-cyclohexylethyl)-4-propan-2-ylsulfonylbenzamide

N-(2-cyclohexylethyl)-4-propan-2-ylsulfonylbenzamide

Cat. No.: B6621909
M. Wt: 337.5 g/mol
InChI Key: ASUYFTUDSARBNK-UHFFFAOYSA-N
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Description

N-(2-cyclohexylethyl)-4-propan-2-ylsulfonylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexylethyl group and a propan-2-ylsulfonyl group attached to a benzamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexylethyl)-4-propan-2-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-propan-2-ylsulfonylbenzoic acid with 2-cyclohexylethylamine under appropriate conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexylethyl)-4-propan-2-ylsulfonylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the benzamide core .

Scientific Research Applications

N-(2-cyclohexylethyl)-4-propan-2-ylsulfonylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-cyclohexylethyl)-4-propan-2-ylsulfonylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved in these interactions are often studied using techniques such as molecular docking and biochemical assays to elucidate the compound’s mode of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-cyclohexylethyl)-4-propan-2-ylsulfonylbenzamide include other benzamide derivatives with different substituents, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of substituents, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-(2-cyclohexylethyl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S/c1-14(2)23(21,22)17-10-8-16(9-11-17)18(20)19-13-12-15-6-4-3-5-7-15/h8-11,14-15H,3-7,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUYFTUDSARBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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